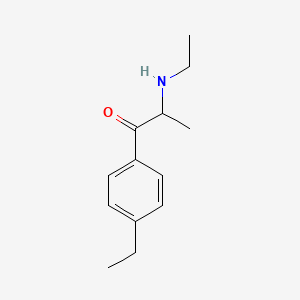
4-Ethylethcathinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylethcathinone is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
4-EC is structurally related to other synthetic cathinones and exhibits stimulant effects on the central nervous system. Research indicates that it may influence neurotransmitter systems, particularly dopamine and serotonin. Studies have shown that similar compounds can act as reuptake inhibitors for these neurotransmitters, leading to increased levels in the synaptic cleft, which is associated with heightened mood and energy levels.
Table 1: Comparative Pharmacological Effects of Synthetic Cathinones
| Compound | Primary Action | Neurotransmitter Targeted |
|---|---|---|
| 4-Ethylethcathinone | Stimulant effects | Dopamine, Serotonin |
| Mephedrone | Stimulant effects | Dopamine, Serotonin |
| α-PVP | Stimulant effects | Dopamine |
Potential Therapeutic Applications
Recent studies suggest that synthetic cathinones like 4-EC may possess antimicrobial properties. Research has indicated that compounds derived from Catha edulis (the khat plant) demonstrate activity against multidrug-resistant bacteria such as Staphylococcus aureus and Escherichia coli . This opens avenues for exploring 4-EC as a potential candidate in drug development aimed at combating antibiotic resistance.
Behavioral Effects and Cognitive Function
Behavioral studies involving non-human primates have shown that similar compounds improve complex spatial memory and learning tasks . These findings suggest that 4-EC could be investigated further for its cognitive-enhancing properties, although this may also raise concerns regarding its misuse in academic or professional settings.
Addiction and Toxicology
The addictive potential of synthetic cathinones is a significant concern. Case studies have documented instances of dependence on mephedrone (a closely related compound), where users experienced psychosis and severe withdrawal symptoms . Such findings indicate that 4-EC may similarly pose risks for abuse and dependence.
Table 2: Case Studies on Synthetic Cathinone Dependence
Safety Profile and Adverse Effects
The safety profile of synthetic cathinones remains largely unstudied in controlled clinical settings. However, anecdotal evidence suggests a range of adverse effects including agitation, tachycardia, and cognitive impairments . Understanding these risks is crucial for developing harm reduction strategies for users.
Eigenschaften
CAS-Nummer |
1225619-32-8 |
|---|---|
Molekularformel |
C13H19NO |
Molekulargewicht |
205.30 |
IUPAC-Name |
2-(ethylamino)-1-(4-ethylphenyl)propan-1-one |
InChI |
InChI=1S/C13H19NO/c1-4-11-6-8-12(9-7-11)13(15)10(3)14-5-2/h6-10,14H,4-5H2,1-3H3 |
InChI-Schlüssel |
FAXVCSOMTSWQNT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)NCC |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)NCC |
Sequenz |
A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















